Calcium beta-hydroxy-beta-methylbutyrate

Description

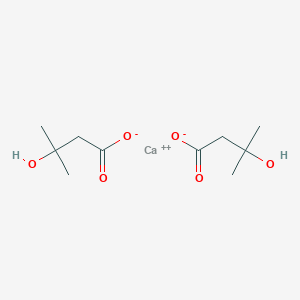

Structure

2D Structure

Properties

CAS No. |

135236-72-5 |

|---|---|

Molecular Formula |

C5H10CaO3 |

Molecular Weight |

158.21 g/mol |

IUPAC Name |

calcium;3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O3.Ca/c1-5(2,8)3-4(6)7;/h8H,3H2,1-2H3,(H,6,7); |

InChI Key |

YZHOZVWZUXBPMD-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CC(C)(CC(=O)O)O.[Ca] |

Other CAS No. |

135236-72-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Action of Calcium Beta-Hydroxy-Beta-Methylbutyrate (HMB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, has emerged as a significant modulator of skeletal muscle metabolism. Its primary mechanism of action is characterized by a dual effect: the stimulation of muscle protein synthesis and the inhibition of muscle protein degradation. This technical guide provides an in-depth exploration of the molecular pathways influenced by HMB, supported by quantitative data from pertinent studies and detailed experimental methodologies.

Stimulation of Muscle Protein Synthesis: The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis. HMB has been shown to activate this pathway, leading to an increase in muscle protein synthesis.[1] The activation of mTOR by HMB results in the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for the initiation of translation.

Signaling Pathway

The following diagram illustrates the HMB-mediated activation of the mTOR pathway.

Quantitative Data: Muscle Protein Synthesis

The following table summarizes quantitative data from studies investigating the effect of HMB on muscle protein synthesis (MPS).

| Study Population | HMB Dosage | Duration | Key Findings | Reference |

| Older adults | 3 g/day (HMB-FA) | 6 weeks | In the exercised leg, MPS increased from 1.06%/d to 1.39%/d in the HMB group at 2 weeks, while no significant change was observed in the placebo group. | [2] |

| Healthy adults | 3 g/day (Ca-HMB) | Acute | A 20% increase in protein synthesis was observed over a 24-hour period compared to placebo. | [1] |

Experimental Protocol: Western Blotting for mTOR Pathway Activation

This protocol describes the methodology for assessing the phosphorylation status of key proteins in the mTOR pathway in C2C12 myotubes treated with HMB.

1. Cell Culture and Treatment:

-

C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching 80-90% confluency.

-

Differentiated myotubes are then treated with a specified concentration of Calcium HMB (e.g., 50 µM) for a designated time period (e.g., 24 hours).

2. Protein Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein extract is collected.

3. Protein Quantification:

-

The total protein concentration of the lysates is determined using a BCA protein assay kit.

4. Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of mTOR, Akt, and p70S6K.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Muscle Protein Degradation: The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of intracellular proteins. HMB has been shown to attenuate muscle protein breakdown by inhibiting this pathway. It achieves this by reducing the expression of key E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), which are responsible for tagging proteins for degradation by the proteasome.[3]

Signaling Pathway

The following diagram illustrates the inhibitory effect of HMB on the ubiquitin-proteasome pathway.

Quantitative Data: Muscle Protein Degradation

The following table summarizes quantitative data from studies investigating the effect of HMB on markers of muscle protein degradation.

| Study Population/Model | HMB Dosage | Duration | Key Findings | Reference |

| Cachectic mice (MAC16 model) | >0.125 g/kg | 3 days | Attenuated proteasome "chymotrypsin-like" enzyme activity to a similar extent as EPA. | [4][5] |

| Differentiated C2C12 muscle cells | 50 µM | - | Attenuated the expression of MuRF-1 in response to inflammatory stress. | [6] |

| Fasting rats | 320 mg/kg body weight | 28 days | Attenuated the fasting-induced increase in the expression of Fbxo32 (Atrogin-1) and Trim63 (MuRF1). | [1] |

Experimental Protocol: Ubiquitin-Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in muscle tissue from HMB-treated animals.

1. Tissue Homogenization:

-

Muscle tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

The homogenate is centrifuged, and the supernatant is collected.

2. Protein Quantification:

-

The protein concentration of the supernatant is determined using a standard protein assay.

3. Proteasome Activity Assay:

-

An equal amount of protein from each sample is added to a 96-well plate.

-

A fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to each well.

-

The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader.

-

The rate of increase in fluorescence is proportional to the proteasome activity.

Effects on Satellite Cells and Mitochondrial Biogenesis

Beyond its primary effects on protein turnover, HMB also influences satellite cells and mitochondrial biogenesis, further contributing to its muscle-sparing and anabolic properties.

Satellite Cell Proliferation and Differentiation

Satellite cells are muscle stem cells that are crucial for muscle repair and growth. HMB has been shown to enhance the proliferation and differentiation of these cells.

| Animal Model | HMB Dosage | Duration | Key Findings | Reference |

| Aged rats (recovering from disuse atrophy) | 340 mg/kg body weight | 14 days of reloading | HMB-treated animals had a greater percentage of proliferated satellite cells (BrdU positive, Pax-7 positive nuclei) in reloaded plantaris muscles compared to vehicle-treated animals. | [7][8] |

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed. HMB has been suggested to promote mitochondrial biogenesis, potentially through the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of this process.

1. RNA Extraction and Reverse Transcription:

-

Total RNA is extracted from muscle tissue or cultured myotubes using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

-

qPCR is performed using the synthesized cDNA, gene-specific primers for PGC-1α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The reaction is run on a real-time PCR system.

-

The relative expression of PGC-1α mRNA is calculated using the 2-ΔΔCt method.

Summary of Quantitative Data from Human Clinical Trials

The following tables summarize the effects of HMB supplementation on muscle mass and strength in human clinical trials.

Table 1: Effects of HMB on Muscle Mass

| Study Population | HMB Dosage | Duration | Body Composition Method | Key Findings | Reference |

| Individuals >50 years (Meta-analysis) | Varied | Varied | DXA, BIA, etc. | Significant increase in appendicular skeletal muscle mass (WMD = 1.56 kg) and lean mass (WMD = 0.28 kg). | [9] |

| Resistance-trained individuals | 3 g/day (HMB-FA) | 12 weeks | DXA | Significant increase in lean body mass (7.4 kg vs. 2.1 kg in placebo). | [10] |

| Older adults | 3 g/day (HMB-FA) | 6 weeks | DXA | Thigh lean mass significantly increased by 5.8% in the HMB group compared to a non-significant 3.0% in the placebo group. | [2] |

Table 2: Effects of HMB on Muscle Strength

| Study Population | HMB Dosage | Duration | Strength Measurement | Key Findings | Reference |

| Individuals >50 years (Meta-analysis) | Varied | Varied | Handgrip, Chair Stand | Significant improvement in handgrip strength (WMD = 0.54 kg) and five-time chair stand test (WMD = -0.73 s). | [9] |

| Resistance-trained individuals | 3 g/day (HMB-FA) | 12 weeks | Total Strength (Bench, Squat, Deadlift) | Significant increase in total strength (77.1 kg vs. 25.3 kg in placebo). | [10] |

| Elderly Population (Meta-analysis) | Varied | Varied | Overall Muscle Strength | Statistically significant overall positive impact on muscle strength-related indicators (SMD = 0.41). | [11] |

Conclusion

This compound exerts a multi-faceted influence on skeletal muscle homeostasis. Its core mechanism of action involves the concurrent stimulation of muscle protein synthesis via the mTOR pathway and the inhibition of muscle protein degradation through the ubiquitin-proteasome pathway. Furthermore, HMB's positive effects on satellite cell activity and mitochondrial biogenesis contribute to its overall efficacy in preserving and enhancing muscle mass and function. The quantitative data from both preclinical and clinical studies provide robust evidence supporting its role as a potent agent in the context of muscle health. The detailed experimental protocols provided herein offer a framework for the continued investigation into the intricate molecular mechanisms of HMB.

References

- 1. researchgate.net [researchgate.net]

- 2. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Attenuation of proteasome-induced proteolysis in skeletal muscle by {beta}-hydroxy-{beta}-methylbutyrate in cancer-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notch Inhibition via GSI Treatment Elevates Protein Synthesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro [frontiersin.org]

- 9. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Muscle Metabolism: A Technical Guide to the Discovery and Chemical Synthesis of Calcium HMB

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of β-hydroxy-β-methylbutyrate (HMB), from its initial discovery as a metabolite of leucine (B10760876) to the detailed chemical processes for its synthesis as a stable calcium salt. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development investigating sarcopenia, cachexia, and other muscle-wasting conditions, as well as those in the field of performance nutrition.

Discovery and Biological Significance

The journey of β-hydroxy-β-methylbutyrate (HMB) from a scientific curiosity to a well-regarded nutritional supplement began with investigations into the metabolic effects of the essential amino acid leucine. In the mid-1990s, Dr. Steven L. Nissen and his colleagues at Iowa State University were the first to identify the effects of HMB on human skeletal muscle.[1] Their research established that HMB is a naturally produced substance in the human body, a downstream metabolite of leucine.[2]

The metabolic conversion of leucine to HMB is a multi-step process. The initial and reversible step is the transamination of leucine to α-ketoisocaproate (KIC).[3] A minor fraction of the resulting KIC is then converted to HMB in the cytosol.[3] It is estimated that approximately 5% of dietary leucine is converted to HMB in the body.[2]

HMB's primary physiological role is centered on the dynamic regulation of muscle protein turnover. It exerts a dual effect: stimulating muscle protein synthesis and attenuating muscle protein breakdown.[3][4][5] This makes it a molecule of significant interest for conditions characterized by muscle loss.

Chemical Synthesis of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB)

Commercially, HMB is produced as a calcium salt (Calcium β-hydroxy-β-methylbutyrate or Ca-HMB) to enhance its stability and facilitate its use as a nutritional supplement.[6] The most common synthetic route starts from diacetone alcohol.

Synthesis Pathway

The synthesis of Ca-HMB from diacetone alcohol is a multi-step process that involves oxidation, acidification, and salt formation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ca-HMB.

Step 1: Oxidation of Diacetone Alcohol

-

In a reaction vessel, combine diacetone alcohol and an oxidant, such as sodium hypochlorite, in a suitable solvent.

-

Maintain the reaction temperature between 0°C and 10°C with constant stirring.

-

The reaction is typically allowed to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the sodium salt of β-hydroxy-β-methylbutyrate.

Step 2: Acidification to HMB Free Acid

-

Cool the reaction mixture from Step 1 in an ice bath.

-

Slowly add a strong acid, such as hydrochloric acid, to the mixture with continuous stirring to lower the pH to approximately 2-3. This protonates the carboxylate to form the free HMB acid.

-

The HMB free acid can then be extracted from the aqueous solution using an organic solvent like ethyl acetate.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude HMB free acid.

Step 3: Formation of Calcium HMB

-

Dissolve the crude HMB free acid in a suitable solvent, such as ethanol (B145695) or water.

-

Slowly add a calcium source, for instance, a slurry of calcium hydroxide, to the solution with vigorous stirring.

-

The reaction is typically heated to around 50-60°C for several hours to ensure complete salt formation.

-

The resulting Calcium HMB can be isolated by cooling the solution to induce crystallization.

-

The crystals are then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Purification and Characterization

The final product, Calcium HMB, should be purified and its identity and purity confirmed using various analytical techniques.

-

Purification: Recrystallization from a suitable solvent system, such as ethanol/water, is a common method for purifying Ca-HMB.

-

Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized Ca-HMB.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the HMB molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the HMB anion.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Calcium HMB.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Oxidation Reaction Temperature | 0 - 10 °C | Generic Protocol |

| Acidification pH | 2 - 3 | Generic Protocol |

| Salt Formation Temperature | 50 - 60 °C | Generic Protocol |

| Overall Yield | ~70-80% | Patent Literature |

Table 2: Physicochemical and Spectroscopic Data of Calcium HMB Monohydrate

| Property | Value | Reference |

| Appearance | White crystalline powder | [6] |

| Molecular Formula | C₁₀H₂₀CaO₇ | [] |

| Molecular Weight | 292.34 g/mol | [] |

| Melting Point | >200 °C (decomposes) | [9][10] |

| Solubility | Soluble in water | [9][10] |

| ¹H NMR (D₂O, δ ppm) | ~1.2 (s, 6H, 2xCH₃), ~2.3 (s, 2H, CH₂) | General Knowledge |

| ¹³C NMR (D₂O, δ ppm) | ~29 (2xCH₃), ~50 (CH₂), ~70 (C-OH), ~180 (C=O) | General Knowledge |

Molecular Mechanisms of Action

HMB's effects on muscle metabolism are mediated through two primary signaling pathways: the mTOR pathway, which stimulates protein synthesis, and the ubiquitin-proteasome pathway, which it inhibits to reduce protein degradation.

Activation of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This activation is crucial for initiating the translation of proteins. Interestingly, research suggests that HMB's activation of mTORC1 is independent of the typical leucine-sensing pathway that involves Sestrin2 and Rag GTPases.[11][12]

Inhibition of the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of intracellular proteins. In conditions of muscle atrophy, the activity of this pathway is elevated. HMB has been shown to downregulate the expression of key components of this pathway, specifically the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1. This inhibitory effect is mediated, at least in part, through the PI3K/Akt signaling pathway. Akt, a serine/threonine kinase, phosphorylates and thereby inactivates the Forkhead box O (FoxO) family of transcription factors, which are responsible for the upregulation of MuRF1 and Atrogin-1.[4][13]

Conclusion

From its discovery as a key metabolite of leucine to its well-defined chemical synthesis, Calcium HMB has emerged as a significant molecule in the field of muscle physiology and nutritional science. Its dual mechanism of action, involving the stimulation of protein synthesis via the mTOR pathway and the inhibition of protein degradation through the ubiquitin-proteasome pathway, provides a strong rationale for its investigation in various clinical and performance-related contexts. This technical guide offers a foundational understanding for researchers and drug development professionals, providing the necessary details for further exploration and application of this potent modulator of muscle metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of the calcium form of β-hydroxy-β-methylbutyrate upon human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The IGF-1/PI3K/Akt pathway prevents expression of muscle atrophy-induced ubiquitin ligases by inhibiting FOXO transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. 135236-72-5 CAS MSDS (Calcium beta-hydroxy-beta-methylbutyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 135236-72-5 [chemicalbook.com]

- 11. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Foxo Transcription Factors Induce the Atrophy-Related Ubiquitin Ligase Atrogin-1 and Cause Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Anti-Catabolic Properties of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, emerged in the mid-1990s as a nutritional supplement with potential anti-catabolic properties. Early research into its mechanisms of action focused on its ability to attenuate muscle protein breakdown, particularly in conditions of physiological stress such as intense exercise and disease-related muscle wasting. This technical guide provides an in-depth analysis of the foundational research that established the anti-catabolic effects of Ca-HMB, with a focus on its interaction with the ubiquitin-proteasome pathway. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the seminal work on this compound.

Core Mechanisms of Anti-Catabolic Action

Early investigations into the physiological effects of HMB revealed a dual action of promoting muscle protein synthesis and, more critically for catabolic states, inhibiting muscle protein degradation.[1][2] The primary mechanism identified for this anti-catabolic effect was the inhibition of the ubiquitin-proteasome pathway, the principal cellular machinery responsible for the degradation of intracellular proteins.[2][3] Evidence from studies on cancer-induced cachexia suggested that HMB could down-regulate the expression and activity of key components of this pathway, thereby preserving muscle mass.[3][4]

The Ubiquitin-Proteasome Signaling Pathway and HMB's Point of Intervention

The ubiquitin-proteasome system targets proteins for degradation through a three-enzyme cascade (E1, E2, and E3 ligases) that attaches a polyubiquitin (B1169507) chain to the substrate protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex. Early research indicated that HMB exerts its inhibitory effect by reducing the expression of key components of this pathway.[3][4]

Key Experimental Protocols and Findings

The anti-catabolic properties of Ca-HMB were established through a series of human and animal studies. Below are the detailed methodologies of two seminal studies that provided the foundational evidence for HMB's efficacy.

Study 1: HMB and Exercise-Induced Proteolysis in Humans (Nissen et al., 1996)

This study was one of the first to demonstrate the anti-catabolic effects of HMB in humans undergoing intense resistance exercise.[5][6]

Experimental Workflow:

Quantitative Data Summary:

The study demonstrated a dose-dependent reduction in markers of muscle protein breakdown and damage.

| Parameter | 0 g HMB/day | 1.5 g HMB/day | 3 g HMB/day |

| Change in Urinary 3-Methylhistidine (Week 1) | +21% | +10% | -8% |

| Change in Urinary 3-Methylhistidine (Week 2) | +27% | +12% | +3% |

| Plasma Creatine Phosphokinase (U/L at Week 3) | ~320 | ~260 | ~230 |

| Data are approximated from figures in Nissen et al., 1996.[5][6] |

Study 2: HMB and Proteasome-Induced Proteolysis in a Cancer Cachexia Model (Smith et al., 2005)

This study provided direct evidence of HMB's mechanism of action by investigating its effects on the ubiquitin-proteasome pathway in a murine model of cancer-induced muscle wasting.[3][4]

Experimental Workflow:

Quantitative Data Summary:

HMB was shown to significantly attenuate the upregulation of the ubiquitin-proteasome pathway induced by cancer cachexia.

| Parameter | Control (Cachectic) | HMB (0.25 g/kg) |

| Protein Degradation (nmol tyrosine/g/2h) | 1.15 | 0.82 |

| Proteasome Activity (fluorescence units/g protein) | ~1800 | ~1000 |

| Expression of 20S α-subunits (relative units) | 1.0 | ~0.5 |

| Expression of 20S β-subunits (relative units) | 1.0 | ~0.4 |

| Expression of E2-14k (relative units) | 1.0 | ~0.6 |

| Data are approximated from figures in Smith et al., 2005.[3][4] |

Conclusion

The early research on Ca-HMB provided compelling evidence for its anti-catabolic properties. The foundational human studies by Nissen and colleagues demonstrated a clear reduction in markers of exercise-induced muscle proteolysis.[5][6] Subsequent mechanistic studies, such as the work by Smith and colleagues in a cancer cachexia model, elucidated the role of HMB in down-regulating the ubiquitin-proteasome pathway.[3][4] These seminal investigations established the scientific basis for the use of HMB as a nutritional intervention to preserve muscle mass in various catabolic states and laid the groundwork for future research in this area. For professionals in drug development and nutritional science, these early studies underscore the therapeutic potential of targeting the ubiquitin-proteasome pathway to combat muscle wasting.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. Identification of ubiquitin-proteasome system components affecting the degradation of the transcription factor Pap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Molecular Targets of Beta-Hydroxy-Beta-Methylbutyrate (HMB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has emerged as a significant modulator of skeletal muscle mass and function.[1] Its primary mechanism of action is characterized by a dual effect: the stimulation of muscle protein synthesis and the attenuation of muscle protein degradation.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of HMB, detailing its interaction with key signaling pathways. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of HMB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.

Core Mechanisms of Action: A Dual Approach

HMB's influence on skeletal muscle homeostasis is centered around its ability to concurrently activate anabolic processes while inhibiting catabolic pathways.[1] This dual functionality makes HMB a molecule of considerable interest for preserving and augmenting muscle mass, particularly in conditions associated with muscle wasting such as sarcopenia and cachexia. The ergogenic effects of HMB are linked to several key cellular events, including the enhancement of sarcolemma integrity, stimulation of the mTOR pathway to increase protein synthesis, inhibition of the ubiquitin-proteasome pathway to decrease protein degradation, reduction of apoptosis, and promotion of muscle stem cell (satellite cell) proliferation and differentiation.[1][4]

Stimulation of Muscle Protein Synthesis: The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth and protein synthesis.[1][2] HMB has been demonstrated to activate the mTOR signaling cascade, a critical pathway for inducing muscle hypertrophy.[1][2]

Activation of mTORC1

HMB stimulates the mTOR complex 1 (mTORC1), leading to the phosphorylation of its key downstream effectors: p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5][6] Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, thereby increasing the protein synthesis capacity of the cell. The phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[5][7]

Interestingly, research suggests that HMB's activation of mTORC1 is independent of the canonical leucine-sensing pathway that involves Sestrin2 and the Rag GTPases.[1][8][9][10] This indicates that HMB may utilize a distinct mechanism to activate mTORC1, potentially offering complementary effects to leucine.[1][10]

Inhibition of Muscle Protein Breakdown: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of intracellular proteins, including myofibrillar proteins in skeletal muscle. HMB has been shown to attenuate muscle protein breakdown by inhibiting the UPS.[2][3]

Downregulation of E3 Ubiquitin Ligases

The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrates for ubiquitination. In skeletal muscle, the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), are key regulators of muscle atrophy.[11][12] HMB has been demonstrated to reduce the expression of these atrogenes, leading to decreased ubiquitination and subsequent degradation of muscle proteins.[13][14][15]

Regulation of FoxO Transcription Factors

The inhibitory effect of HMB on the UPS is mediated, in part, through the PI3K/Akt signaling pathway. Akt can phosphorylate and thereby inactivate the Forkhead box O (FoxO) family of transcription factors.[3][4] In their active state, FoxO proteins translocate to the nucleus and induce the transcription of MuRF1 and Atrogin-1. By promoting the phosphorylation of FoxO, HMB prevents their nuclear translocation and subsequent upregulation of atrogene expression.[3][4][13]

Other Key Molecular Targets

Satellite Cells

Satellite cells are myogenic stem cells crucial for muscle repair and hypertrophy. HMB has been shown to stimulate the proliferation and differentiation of these cells.[16][17] This effect is mediated through the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and PI3K/Akt pathways.[18][19][20][21] By enhancing the pool of myogenic precursor cells, HMB contributes to the regenerative capacity of skeletal muscle. Studies have shown that HMB treatment increases the expression of proliferation markers such as MyoD and differentiation-specific markers like MEF2.[22]

Growth Hormone/Insulin-Like Growth Factor-1 (GH/IGF-1) Axis

HMB has been reported to stimulate the GH/IGF-1 axis, which plays a significant role in muscle growth and repair.[4][17] Some studies have shown that HMB supplementation can increase the expression of IGF-1 mRNA in muscle cells.[17][20][23] The activation of the GH/IGF-1 axis can further contribute to the anabolic effects of HMB by potentiating the activation of the PI3K/Akt and mTOR pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of HMB on molecular and physiological outcomes.

Table 1: Effects of HMB on Muscle Mass and Strength

| Population | HMB Dosage | Duration | Outcome | Result | Reference |

| Untrained individuals | 3 g/day | 3 weeks | Total Strength | 18.4% increase | [4] |

| Untrained individuals | 1.5 g/day | 3 weeks | Fat-Free Mass | 1.2 kg increase | [4] |

| Untrained individuals | 3.0 g/day | 3 weeks | Fat-Free Mass | 4.0 kg increase | [4] |

| Older adults (≥60 y) | 3 g HMB + 2000 IU Vit D | 12 months | Lean Mass | Significant increase | [23] |

| Individuals > 50 years old | Meta-analysis | >12 weeks | Appendicular Skeletal Muscle Mass | WMD = 1.56 kg | [20][24] |

| Individuals > 50 years old | Meta-analysis | >12 weeks | Handgrip Strength | WMD = 0.54 kg | [20][24] |

Table 2: Effects of HMB on Molecular Markers

| Model | HMB Concentration/Dosage | Duration | Marker | Result | Reference |

| C2C12 myotubes | 50 µM | 30 minutes | p-FoxO1 and p-FoxO3a | Increased phosphorylation | [3][4] |

| C2C12 myotubes | 50 µM | 24 hours | MuRF-1 expression (TNF-α/IFN-γ induced) | Attenuated | [4] |

| Aged rats (reloading after disuse) | 340 mg/kg body weight | 14 days | Satellite cell proliferation markers (BrdU+, Pax-7+) | Increased | [16] |

| Rats | 320 mg/kg body weight | 4 weeks | Serum IGF-1 | Increased | [25] |

Detailed Experimental Protocols

Western Blot Analysis for mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the mTOR pathway, such as mTOR, p70S6K, and 4E-BP1, in response to HMB treatment in cell culture.

Materials:

-

Cultured muscle cells (e.g., C2C12 myotubes)

-

HMB solution

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Culture muscle cells to the desired confluency and treat with HMB at the desired concentration and for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Ubiquitin-Proteasome System Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell or tissue extracts, which is a key indicator of UPS function.

Materials:

-

Cell or tissue lysates

-

Proteasome activity assay buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG132) for control

-

Fluorometer

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add equal amounts of protein lysate to each well. For control wells, add a proteasome inhibitor.

-

Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.

Satellite Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of satellite cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

-

Isolated satellite cells or muscle fibers

-

Cell culture medium

-

HMB solution

-

BrdU labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture satellite cells and treat with HMB.

-

BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a specified period to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

-

DNA Denaturation: Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Staining: Incubate the cells with the anti-BrdU primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstaining: Stain the cell nuclei with a counterstain like DAPI.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of target genes, such as MuRF1, Atrogin-1, and IGF-1, in response to HMB treatment.

Materials:

-

Muscle tissue or cultured cells

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from samples using a suitable kit and treat with DNase I to remove genomic DNA contamination.

-

RNA Quality and Quantity: Assess the purity and integrity of the RNA using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for your target genes and a stable reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

Beta-hydroxy-beta-methylbutyrate exerts a potent, dual-action effect on skeletal muscle by concurrently stimulating protein synthesis through the mTOR pathway and inhibiting protein degradation via the ubiquitin-proteasome system. Its ability to also promote satellite cell activity and potentially modulate the GH/IGF-1 axis further underscores its potential as a therapeutic agent for combating muscle wasting. The quantitative data from human and animal studies provide strong evidence for its efficacy in improving muscle mass and strength. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of HMB and its potential applications in clinical and performance settings.

References

- 1. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 4. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. β-Hydroxy-β-methylbutyrate (HMB) enhances the proliferation of satellite cells in fast muscles of aged rats during recovery from disuse atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ubiqbio.com [ubiqbio.com]

- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. cris.huji.ac.il [cris.huji.ac.il]

- 21. Beta-hydroxy-beta-methylbutyrate (HMB) stimulates myogenic cell proliferation, differentiation and survival via the MAPK/ERK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Beta-hydroxy-beta-methylbutyrate associated with low-intensity exercise training improves skeletal muscle regeneration through the IGF-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) in Attenuating Muscle Protein Breakdown

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, has emerged as a significant molecule in the field of muscle physiology. Its primary therapeutic potential lies in its dual-action capability: concurrently stimulating muscle protein synthesis and, more critically for conditions of muscle wasting, attenuating muscle protein breakdown.[1][2] This technical guide provides a detailed exploration of the molecular mechanisms through which Ca-HMB exerts its anti-catabolic effects, focusing on its interaction with the ubiquitin-proteasome system. We present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the core signaling pathways to offer a comprehensive resource for professionals in research and drug development.

The Core Mechanisms of Muscle Protein Breakdown

Skeletal muscle mass is maintained by a dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). In catabolic states such as cachexia, sarcopenia, and disuse atrophy, this balance shifts towards excessive MPB.[3] Three primary proteolytic systems govern this process: the lysosomal pathway, calcium-activated calpains, and the ubiquitin-proteasome system (UPS).[4] While all play a role, the UPS is responsible for the targeted degradation of the majority of intracellular proteins, including key myofibrillar components.[3][4]

The UPS involves a highly regulated process where proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain. This tagging is carried out by a cascade of three enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The specificity of the UPS is conferred by the E3 ligases, which recognize specific protein substrates. In skeletal muscle, the muscle-specific E3 ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx) , are master regulators of muscle atrophy.[3] Their upregulation is a hallmark of muscle wasting.[3]

Ca-HMB's Primary Anti-Catabolic Mechanism: Inhibition of the Ubiquitin-Proteasome System

The principal anti-catabolic effect of HMB is the attenuation of the ubiquitin-proteasome system.[2][5][6] This is achieved primarily by down-regulating the expression of the key E3 ubiquitin ligases, MuRF1 and Atrogin-1.[2] By reducing the levels of these enzymes, HMB decreases the tagging of muscle proteins for degradation, thereby preserving muscle mass.[2][7]

Modulation of the PI3K/Akt/FOXO Signaling Pathway

The expression of MuRF1 and Atrogin-1 is transcriptionally controlled by the Forkhead box O (FoxO) family of transcription factors, particularly FoxO1 and FoxO3.[3][8] The activity of FOXO proteins is, in turn, negatively regulated by the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

When Akt (also known as Protein Kinase B) is activated, it phosphorylates FOXO proteins. This phosphorylation event sequesters FOXO in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the transcription of atrophy-related genes (atrogenes) like MuRF1 and Atrogin-1.[9][10] HMB has been shown to exert its protective effect by restoring Akt signaling that may be diminished by catabolic stimuli, leading to increased FOXO phosphorylation and a subsequent decrease in its transcriptional activity.[9]

Caption: HMB stimulates the PI3K/Akt pathway, inhibiting FOXO and reducing atrogene expression.

Attenuation of Pro-Inflammatory Signaling

Chronic inflammation is a potent driver of muscle catabolism. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can induce muscle protein breakdown. Studies have shown that HMB supplementation can decrease inflammatory markers such as TNF-α and INF-γ, thereby inhibiting proteolytic processes.[11] This effect may be mediated through the attenuation of the nuclear factor kappa B (NF-κB) signaling pathway, which is a known activator of muscle protein degradation.[5]

Reduction of Caspase-Mediated Proteolysis

Beyond the UPS, HMB has been shown to reduce the activity of caspases, which are key mediators of apoptosis (programmed cell death).[12] Specifically, HMB can attenuate the up-regulation of caspases and reduce the apoptosis of myonuclei, further contributing to the preservation of muscle cell integrity and function.[12][13]

Quantitative Data from Key Studies

The anti-catabolic effects of HMB have been quantified in numerous in vitro, animal, and human studies. The following tables summarize key quantitative findings.

Table 1: Effects of HMB on Markers of Muscle Protein Breakdown in Human Studies

| Study Population | HMB Dose | Duration | Key Outcome | Result | Citation |

| Untrained Males (Resistance Exercise) | 1.5g or 3g/day | 3 weeks | Plasma 3-MH (marker of protein degradation) | 20-60% decrease (dose-dependent) | [4] |

| Healthy Young Males (Acute Dosing) | ~3g Ca-HMB | Acute | Muscle Protein Breakdown (MPB) | ~31.6% reduction from baseline | [14][15] |

| Older Adults (>50 years) | 3g/day | >12 weeks | Muscle Mass & Strength | Significant improvement | [16][17] |

| Critically Ill Patients (ICU) | 3g/day | 10-30 days | Muscle Mass | Trend towards reduced muscle loss (inconclusive) | [18][19] |

Table 2: Effects of HMB on the Ubiquitin-Proteasome System (Pre-clinical Models)

| Model | Catabolic Stimulus | HMB Treatment | Key Outcome | Result | Citation |

| Murine Myotubes | Proteolysis-Inducing Factor (PIF) | 50 µmol/L | "Chymotrypsin-like" enzyme activity | Complete attenuation | [5] |

| Murine Myotubes | Proteolysis-Inducing Factor (PIF) | 50 µmol/L | 20S proteasome subunit expression | Complete attenuation | [5] |

| Cachectic Mice (MAC16 model) | Cancer | >0.125 g/kg | Protein expression of 20S α/β subunits | Reduced by at least 50% | [7][20] |

| Fasted Rats | 24-hour Fasting | 320 mg/kg for 28 days | Atrogin-1 (Fbxo32) & MuRF1 (Trim63) expression | Attenuated the fasting-induced increase | [21] |

| Dexamethasone-treated Rats | Dexamethasone (B1670325) | N/A | Atrogin-1 & MuRF1 expression | HMB normalized expression via Akt/FoxO | [9] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized protocols for assessing the anti-catabolic effects of Ca-HMB in common experimental models.

In Vitro Model: Murine Myotube Culture

This protocol is designed to assess HMB's direct effect on muscle cells in a controlled environment.

Caption: Standard workflow for testing Ca-HMB's effects on muscle cells in culture.

-

Cell Culture and Differentiation:

-

Cell Line: C2C12 murine myoblasts are commonly used.

-

Growth Phase: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: Upon reaching ~80-90% confluency, switch the medium to DMEM with 2% horse serum to induce differentiation into multinucleated myotubes over 4-6 days.

-

-

Treatment:

-

Catabolic Stimulus: Induce a catabolic state using agents like dexamethasone (a synthetic glucocorticoid) or Proteolysis-Inducing Factor (PIF).[4][5]

-

HMB Administration: Treat differentiated myotubes with Ca-HMB (e.g., 50 µmol/L) concurrently with or prior to the catabolic stimulus.[5] Include appropriate vehicle controls.

-

-

Analysis:

-

Western Blotting: Lyse cells to extract proteins. Use specific antibodies to quantify the protein expression and phosphorylation status of key signaling molecules (e.g., total Akt, phosphorylated-Akt, total FOXO3a, phosphorylated-FOXO3a).

-

Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription. Use qPCR to measure the mRNA expression levels of Fbxo32 (Atrogin-1) and Trim63 (MuRF1).

-

Proteasome Activity Assay: Measure the "chymotrypsin-like" activity of the 26S proteasome using a fluorogenic substrate.

-

Protein Degradation Rate: Pre-label cellular proteins with a radioactive amino acid (e.g., ³H-tyrosine). Measure the rate of release of the label into the medium as an index of total protein degradation.

-

In Vivo Model: Rodent Model of Disuse Atrophy

This protocol assesses HMB's systemic effects in a living organism undergoing muscle wasting.

-

Animal Model and Atrophy Induction:

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Atrophy Induction: Unilateral hindlimb immobilization via casting or suspension is a standard method to induce disuse atrophy in muscles like the gastrocnemius and soleus.

-

-

Supplementation Protocol:

-

Acclimation: Allow animals to acclimate for at least one week before the experiment.

-

HMB Administration: Administer Ca-HMB daily via oral gavage. A typical dose is 320 mg/kg of body weight.[21] The control group receives the vehicle (e.g., saline). Supplementation often begins several days before and continues throughout the immobilization period.

-

-

Tissue Collection and Analysis:

-

Euthanasia and Dissection: At the end of the experimental period (e.g., 14 days of immobilization), humanely euthanize the animals and carefully dissect the target muscles (e.g., gastrocnemius, soleus) from both the immobilized and control limbs.

-

Muscle Weight: Record the wet weight of the muscles as a primary indicator of atrophy.

-

Histology: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Prepare cross-sections and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).

-

Biochemical Analysis: Homogenize the remaining muscle tissue for Western blotting and qPCR analysis as described in the in vitro protocol.

-

Logical Framework and Conclusion

Ca-HMB's role in attenuating muscle protein breakdown is a multi-faceted process centered on the inhibition of the ubiquitin-proteasome system. By activating anabolic signaling pathways like PI3K/Akt, HMB effectively suppresses the primary nuclear transcription factors (FOXO) responsible for upregulating the machinery of muscle degradation.

Caption: Ca-HMB activates Akt, leading to decreased UPS activity and reduced muscle breakdown.

For drug development professionals, Ca-HMB presents a compelling molecular entity. Its targeted action on the central regulators of muscle atrophy, MuRF1 and Atrogin-1, makes it a strong candidate for therapeutic strategies aimed at combating muscle wasting diseases. Future research should continue to elucidate the nuances of its interaction with other proteolytic pathways and optimize its application in various clinical populations experiencing catabolic stress. The evidence strongly supports Ca-HMB as a key pharmaconutrient in the modulation and preservation of skeletal muscle mass.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Leucine and HMB Differentially Modulate Proteasome System in Skeletal Muscle under Different Sarcopenic Conditions | PLOS One [journals.plos.org]

- 4. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the attenuation of proteolysis-inducing factor stimulated protein degradation in muscle by beta-hydroxy-beta-methylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. FoxO transcription factors: their roles in the maintenance of skeletal muscle homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Calcium-β-Hydroxy-β-Methylbutyrate on Aging-Associated Apoptotic Signaling and Muscle Mass and Function in Unloaded but Nonatrophied Extensor Digitorum Longus Muscles of Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the calcium form of β-hydroxy-β-methylbutyrate upon human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nutritionaloutlook.com [nutritionaloutlook.com]

- 17. myhmb.com [myhmb.com]

- 18. HMB Supplementation for Muscle Atrophy After Surgery · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Attenuation of proteasome-induced proteolysis in skeletal muscle by {beta}-hydroxy-{beta}-methylbutyrate in cancer-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Calcium β-Hydroxy-β-Methylbutyrate (HMB) in Plasma using HPLC-Based Methods

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, is recognized for its role in muscle protein synthesis and the attenuation of muscle catabolism. It is widely used as a dietary supplement in sports nutrition and clinical settings to preserve muscle mass. Accurate quantification of HMB in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This document provides detailed protocols for the quantification of HMB in plasma using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which is the gold standard for its determination in biological matrices.

Method 1: High-Throughput UPLC-MS/MS for HMB Quantification in Human Plasma

This method is adapted from a validated, high-throughput technique for the rapid and sensitive quantification of endogenous HMB in human plasma.[1] It utilizes a simple protein precipitation step followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 100 μL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., ¹³C-labeled HMB).[1]

-

Add 400 μL of a precipitation solution consisting of 0.1% formic acid in methanol.

-

Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions

-

System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable reversed-phase column (specifics not detailed in the abstract, but a C18 column is common for such analyses).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a typical mobile phase for such separations.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UPLC.

-

Column Temperature: Maintained at a constant temperature, for example, 45 °C, to ensure reproducibility.[2]

-

Injection Volume: A small injection volume, typically 2-10 μL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions: Specific precursor-to-product ion transitions for both HMB and the internal standard need to be determined by direct infusion and optimization.

Data Presentation

Table 1: Quantitative Data Summary for UPLC-MS/MS Method [1]

| Parameter | Result |

| Linearity Range | 10 - 500 ng/mL |

| Inter-day Accuracy | 91.2 - 98.1% |

| Inter-day Precision (CV) | 3.7 - 7.8% |

| Sample Volume | 100 µL |

| Extraction Method | Protein Precipitation |

| Internal Standard | ¹³C-labeled HMB |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Analysis of β-Hydroxy-β-Methylbutyrate (HMB) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its role in promoting muscle protein synthesis and attenuating muscle protein breakdown.[[“]][[“]][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical trials, and quality control of HMB supplementation. Gas chromatography-mass spectrometry (GC-MS) stands as a gold standard for the analysis of HMB due to its high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of HMB in biological matrices using GC-MS.

Principle

The analysis of HMB by GC-MS involves several key steps. First, the analyte is extracted from the biological matrix (e.g., plasma, urine). Due to the polar nature and low volatility of HMB, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[6][7] The derivatized HMB is then separated from other components on a GC column and subsequently detected by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Signaling Pathways of HMB

HMB exerts its effects on muscle metabolism through multiple signaling pathways. A primary mechanism involves the stimulation of muscle protein synthesis via the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[[“]][8][9] HMB has been shown to increase the phosphorylation of key downstream effectors of mTOR, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] Concurrently, HMB inhibits muscle protein degradation by suppressing the ubiquitin-proteasome pathway.[[“]][[“]] It can also influence the PI3K/Akt and MAPK/ERK pathways, contributing to cell growth and survival.[3][9]

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. mdpi.com [mdpi.com]

- 4. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Signaling pathways initiated by beta-hydroxy-beta-methylbutyrate to attenuate the depression of protein synthesis in skeletal muscle in response to cachectic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mskcc.org [mskcc.org]

Application Notes and Protocols for Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of Ca-HMB in various animal models, particularly in the context of muscle metabolism and performance.

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) is a metabolite of the essential amino acid leucine (B10760876) and has been extensively studied for its effects on muscle protein turnover.[1] In animal models, HMB has been shown to enhance muscle mass and function by stimulating protein synthesis and attenuating protein degradation.[2][3] These effects are particularly relevant in conditions of muscle wasting, such as sarcopenia, cachexia, and exercise-induced muscle damage.[1][4] This document outlines detailed protocols for Ca-HMB administration, summarizes key quantitative data from various animal studies, and provides visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Summary of Ca-HMB Administration in Animal Studies

The following tables summarize the dosages, administration routes, and key outcomes of Ca-HMB supplementation in various animal models as reported in the scientific literature.

Table 1: Ca-HMB Administration in Rodent Models

| Animal Model | Ca-HMB Dosage | Administration Route | Study Duration | Key Outcomes | Reference(s) |

| Wistar Rats | 320 mg/kg body weight/day | Oral Gavage | 28 days | Increased AKT phosphorylation during fasting, attenuated fasting-induced increase in atrogene expression, improved sustained tetanic contraction times. | [2][5] |

| Sprague Dawley Rats | 2000 mg/kg body weight (single dose) | Oral Gavage | 14 days | Acute toxicity study; no adverse effects or mortality observed. | [6][7] |

| Aged Rats | 170 mg/day | Oral Gavage | 7 days prior to hindlimb suspension | Improved muscle remodeling after hindlimb suspension. | [8] |

| Streptozotocin-induced Diabetic Rats | 200 mg/kg/day | Subcutaneous Osmotic Pumps | 7 days | Increased glycemia and liver serine, decreased plasma and muscle BCAAs. | [9] |

| Mice | Not specified | Not specified | Not specified | HMB attenuated muscle tissue loss, partly by increasing protein synthesis via an mTOR-dependent mechanism. | [10] |

Table 2: Ca-HMB Administration in Other Animal Models

| Animal Model | Ca-HMB Dosage | Administration Route | Study Duration | Key Outcomes | Reference(s) |

| Broiler Chickens | 0.1% of diet | In-feed | 42 days | Increased average daily gain, breast muscle yield, and decreased abdominal fat. | [11][12] |

| Piglets (IUGR and Normal Birth Weight) | 800 mg/kg of milk replacer | Bottle-feeding | Not specified | Improved performance, increased percentage of skeletal muscle. | [13] |

| Sows (late gestation) | 3.2 g/day | In-feed | 10 days prior to farrowing | Increased net uptake of amino acids and fatty acid oxidation. | [14][15] |

| Duchenne Muscular Dystrophy Dogs | 3 g/day | Oral | 28 days | Reduced serum creatine (B1669601) kinase, suggesting a protective effect on dystrophic muscle. | [16] |

| Racing Greyhounds | 1 g/day | Oral | 12 weeks | Improved race time, no significant changes in blood parameters. | [3] |

| Sled Dogs (Iditarod) | Not specified | In-feed | At least 2 weeks prior and during the race | Decreased serum creatine phosphokinase (CK) and lactate (B86563) dehydrogenase (LDH). | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Ca-HMB administration in animal models.

Protocol 1: Oral Gavage Administration of Ca-HMB in Rodents

This protocol is adapted from standard oral gavage procedures and studies utilizing this administration route.[2][17][18][19]

1. Materials:

- Calcium HMB (Ca-HMB) powder

- Vehicle (e.g., distilled water, 0.9% NaCl solution)[2]

- Animal scale

- Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[18]

- Syringes

- Personal Protective Equipment (PPE)

2. Procedure:

- Preparation of Dosing Solution:

- Accurately weigh the required amount of Ca-HMB powder based on the desired dosage (e.g., 320 mg/kg body weight).[2]

- Dissolve the Ca-HMB powder in the chosen vehicle to a known concentration. Ensure the solution is homogenous.

- Animal Handling and Dosing:

- Weigh the animal to determine the precise volume of the dosing solution to be administered. The maximum recommended volume is 10 mL/kg.[17]

- Properly restrain the animal to ensure its safety and prevent injury. For mice, scruff the neck and back skin. For rats, hold the animal near the thoracic region and support the lower body.[18]

- Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.[19]

- Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[17]

- CRITICAL: If resistance is met, do not force the needle. Withdraw and attempt again.

- Once the needle is correctly positioned in the stomach, slowly administer the Ca-HMB solution.

- Gently remove the needle along the same path of insertion.

- Post-Administration Monitoring:

- Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[17]

- Continue to monitor the animals daily for any adverse effects throughout the study period.

Protocol 2: In-Feed Supplementation of Ca-HMB

This protocol is suitable for longer-term studies where daily gavage may be stressful for the animals.[11][13]

1. Materials:

- Calcium HMB (Ca-HMB) powder

- Standard animal chow

- Precision scale

- Feed mixer

2. Procedure:

- Diet Preparation:

- Determine the target concentration of Ca-HMB in the feed (e.g., 0.1% of the total diet).[11]

- Accurately weigh the required amount of Ca-HMB and the basal diet.

- Thoroughly mix the Ca-HMB powder with a small portion of the ground chow first to create a premix.

- Add the premix to the remaining chow and mix until a homogenous distribution is achieved.

- The diet can be provided as a mash or repelleted, depending on the experimental requirements and animal species.

- Feeding and Monitoring:

- Provide the Ca-HMB-supplemented diet ad libitum or in controlled amounts, depending on the study design.

- Ensure a control group receives the same basal diet without the Ca-HMB supplement.

- Monitor daily food intake to calculate the actual Ca-HMB dose consumed by each animal.

- Monitor animal body weight and overall health status regularly.

Protocol 3: Experimental Model of Muscle Atrophy

This protocol describes the induction of muscle atrophy and subsequent treatment with Ca-HMB, based on models of disuse and malnutrition.[20][21][22]

1. Animal Model and Acclimatization:

- Select an appropriate rodent model (e.g., mice or rats).

- Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

2. Induction of Muscle Atrophy (Choose one method):

- Hindlimb Immobilization:

- Anesthetize the animal.

- Immobilize one hindlimb using a cast or suspension to induce disuse atrophy. The contralateral limb can serve as a control.

- Dietary Restriction:

- Provide a protein-deficient or calorie-restricted diet to induce muscle wasting.[23]

- Pharmacological Induction:

- Administer glucocorticoids (e.g., dexamethasone) to induce muscle catabolism.[24]

3. Ca-HMB Administration:

- Begin Ca-HMB administration (either via oral gavage or in-feed) at the onset of the atrophy-inducing condition or as a pre-treatment.[8]

- Include a control group that undergoes the same atrophy-inducing protocol but receives a placebo.

4. Endpoint Analysis:

- At the end of the study period, euthanize the animals and collect relevant tissues.

- Muscle Mass and Function:

- Excise and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, soleus).

- Measure muscle fiber cross-sectional area through histological analysis.

- Assess muscle strength in situ or ex vivo if equipment is available.

- Biochemical Markers:

- Measure markers of muscle damage in serum (e.g., creatine kinase, lactate dehydrogenase).[3][10]

- Analyze markers of protein synthesis and degradation in muscle tissue via Western blotting or qRT-PCR (e.g., Akt, mTOR, MuRF1, MAFbx).[23]

Visualization of Signaling Pathways and Workflows

HMB Signaling Pathways in Muscle Cells

The following diagram illustrates the dual mechanism of action of HMB on muscle protein turnover. HMB stimulates protein synthesis through the mTOR pathway and inhibits protein degradation by downregulating the ubiquitin-proteasome pathway.[3][23][25]

Caption: HMB's dual action on muscle protein synthesis and degradation pathways.

Experimental Workflow for a Ca-HMB Animal Study

The diagram below outlines a typical experimental workflow for an animal study investigating the effects of Ca-HMB.

References

- 1. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. petdiatric.com [petdiatric.com]

- 4. Dietary supplementation of β-hydroxy-β-methylbutyrate in animals - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute dose toxicity evaluation of the food supplement calcium 3-hydroxy-3-methylbutyrate (HMB) in female Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Effects of Calcium-β-Hydroxy-β-Methylbutyrate on Aging-Associated Apoptotic Signaling and Muscle Mass and Function in Unloaded but Nonatrophied Extensor Digitorum Longus Muscles of Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Effects of Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Amino Acid, Energy, and Protein Metabolism in the Liver and Muscles of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of β-hydroxy-β-methylbutyrate calcium on growth, blood parameters, and carcass qualities of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histological and biochemical evaluation of supplementing broiler diet with β-hydroxy-methyl butyrate calcium (β-HMB-Ca) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary supplementation with β-hydroxy-β-methylbutyrate calcium during the early postnatal period accelerates skeletal muscle fibre growth and maturity in intra-uterine growth-retarded and normal-birth-weight piglets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. Net Absorption and Metabolism of β-Hydroxy- β-Methyl Butyrate during Late Gestation in a Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Beta-hydroxy-beta-methylbutyrate (HMB) improves daily activity and whole-body protein metabolism in Duchenne muscular dystrophy dogs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. research.sdsu.edu [research.sdsu.edu]

- 20. Muscle atrophy - Wikipedia [en.wikipedia.org]

- 21. Muscle wasting in animal models of severe illness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Applications, limitations, and prospects of different muscle atrophy models in sarcopenia and cachexia research | EurekAlert! [eurekalert.org]

- 23. β-hydroxy-β-methylbutyrate supplementation mitigates muscle atrophy induced by inactivity and protein deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Ca-HMB Bioactivity in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction